molecular formula C6H11NO2 B8180691 4-Hydroxy-5,5-dimethylpyrrolidin-2-one

4-Hydroxy-5,5-dimethylpyrrolidin-2-one

Cat. No.: B8180691
M. Wt: 129.16 g/mol
InChI Key: OBINJZITHGAVRL-UHFFFAOYSA-N
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Description

4-Hydroxy-5,5-dimethylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Various Products : It can be used to produce 2-(1-hydroxy-5,5-dimethylpyrrolidin-2-yl)propane-1,3-diol and ethyl, as mentioned in the research by Kaminsky and Lamchen (1967) in the "Journal of The Chemical Society C: Organic" (Kaminsky & Lamchen, 1967).

  • Catalysis in Titrimetric Analysis : 4-Dimethylaminopyridine, a derivative, is an effective catalyst for titrimetric determination of hydroxy groups in primary and secondary alcohols, as reported by Connors and Albert (1973) in the "Journal of Pharmaceutical Sciences" (Connors & Albert, 1973).

  • Synthesis of 1,4-Dicarbonyl Compounds : Its potential suitability for new syntheses of 1,4-dicarbonyl compounds is highlighted in research by Wedler, Costisella, and Schick (1990) in the "Journal Fur Praktische Chemie-chemiker-zeitung" (Wedler, Costisella, & Schick, 1990).

  • Studying Chemical and Enzymatic Reactions : 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, another derivative, is a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate, as discussed by Whiteley, Drais, and Huennekens (1969) in "Archives of Biochemistry and Biophysics" (Whiteley, Drais, & Huennekens, 1969).

  • Photochemical Reactions : The synthesis of 5-hydroxychromenes is used for studying the interaction between pyrrolidine and oxygen atoms in organic molecules, as per Apsimon, Herman, and Huber (1985) in the "Canadian Journal of Chemistry" (Apsimon, Herman, & Huber, 1985).

  • Templates in Medicinal Chemistry : It provides easy access to 3,4-disubstituted 5,5-dimethylpiperidines, which are valuable templates in medicinal chemistry, according to Mollet et al. (2011) in "The Journal of Organic Chemistry" (Mollet et al., 2011).

  • Investigation of Radical Scavengers and Antioxidants : The electrochemically assisted Fenton reaction, which generates hydroxyl radicals, allows for on-line analysis of their oxidation products, making it a useful tool for investigating new radical scavengers and antioxidants, as found in research by Jurva, Wikström, and Bruins (2002) in "Rapid Communications in Mass Spectrometry : RCM" (Jurva, Wikström, & Bruins, 2002).

  • Synthesis and Photochemistry : The compound and its derivatives can be used in photochemical reactions like photocycloaddition, photocyclodimerisation, and photoreduction, as investigated by Ihlefeld and Margaretha (1992) in "Helvetica Chimica Acta" (Ihlefeld & Margaretha, 1992).

Properties

IUPAC Name

4-hydroxy-5,5-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)4(8)3-5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBINJZITHGAVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 2
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 3
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 4
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 5
4-Hydroxy-5,5-dimethylpyrrolidin-2-one
Reactant of Route 6
4-Hydroxy-5,5-dimethylpyrrolidin-2-one

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